N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-(thiophen-3-yl)acetamide
Description
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-(thiophen-3-yl)acetamide is a synthetic acetamide derivative featuring dual thiophene substituents and a hydroxylated pentyl chain. The compound’s structure comprises a central acetamide backbone, with a thiophen-3-yl group at the carbonyl terminus and a 5-hydroxy-3-(thiophen-2-yl)pentyl chain at the nitrogen terminus (Figure 1).
Properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-2-ylpentyl)-2-thiophen-3-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2S2/c17-7-4-13(14-2-1-8-20-14)3-6-16-15(18)10-12-5-9-19-11-12/h1-2,5,8-9,11,13,17H,3-4,6-7,10H2,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEDMJRPMBPDFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCNC(=O)CC2=CSC=C2)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-(thiophen-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the intermediate: The initial step involves the reaction of thiophene-2-carbaldehyde with a suitable Grignard reagent to form a thiophene-containing alcohol.
Hydroxylation: The intermediate is then subjected to hydroxylation using a suitable oxidizing agent to introduce the hydroxyl group.
Acylation: The hydroxylated intermediate undergoes acylation with 2-(thiophen-3-yl)acetyl chloride in the presence of a base such as pyridine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-(thiophen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to reduce the thiophene rings.
Substitution: The thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions may introduce various functional groups onto the thiophene rings.
Scientific Research Applications
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-(thiophen-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-(thiophen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and thiophene rings play crucial roles in its binding to target proteins or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Pyridine-containing analogs (e.g., 5RGZ) exhibit strong binding to viral proteases (−22 kcal/mol or better) due to dual H-bonding and π-stacking .
- Verosudil’s thiophene moiety contributes to its Rho kinase inhibition, suggesting the target compound could similarly target kinases .
Physicochemical Properties
A comparison of calculated properties (using density functional theory or empirical models) is provided:
Biological Activity
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-(thiophen-3-yl)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Two thiophene rings : These contribute to the compound's electronic properties and biological activity.
- A hydroxy group : This functional group can enhance solubility and reactivity.
- An acetamide moiety : This is often associated with biological activity in various compounds.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Thiophene Rings : Utilizing methods such as the Gewald reaction.
- Hydroxylation : Introducing the hydroxy group using reagents like hydrogen peroxide.
- Amide Bond Formation : Coupling the thiophene derivatives with acetic acid derivatives using coupling agents like EDCI or DCC.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values are crucial for understanding its efficacy:
| Pathogen | MIC (μg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |
| Escherichia coli | 31.108 - 124.432 | Disruption of cell wall synthesis |
| Pseudomonas aeruginosa | 62.216 - 248.863 | Inhibition of nucleic acid production |
The compound demonstrates bactericidal effects, particularly against Gram-positive bacteria, indicating its potential as an antimicrobial agent.
Anticancer Activity
Studies have also explored the anticancer potential of this compound. It appears to inhibit cell proliferation in various cancer cell lines, with specific focus on:
- Mechanisms : Induction of apoptosis and modulation of signaling pathways involved in cell growth.
Research findings suggest that the compound may target specific receptors or enzymes involved in cancer progression, although further studies are needed to elucidate these mechanisms fully.
The biological activity of this compound can be attributed to its interaction with molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with G-protein-coupled receptors (GPCRs) could modulate intracellular signaling cascades.
- Biofilm Disruption : It shows promise in inhibiting biofilm formation, which is critical for treating chronic infections.
Case Studies and Research Findings
- A study published in MDPI demonstrated that similar thiophene derivatives exhibited potent antibacterial activity against MRSA (Methicillin-resistant Staphylococcus aureus), suggesting a potential application for this compound in treating resistant bacterial infections .
- Another investigation highlighted the compound's ability to disrupt biofilms formed by pathogenic bacteria, which is crucial for enhancing treatment efficacy against chronic infections .
Q & A
Q. Key Data :
- HOMO-LUMO Gap : Thiophene derivatives typically have gaps of 4–5 eV, suitable for optoelectronic applications .
- IR Spectroscopy : C-S stretching vibrations appear at 600–700 cm⁻¹, confirming thiophene presence .
Advanced: How can density functional theory (DFT) optimize the molecular geometry and predict reactivity?
Answer:
DFT methods (e.g., B3LYP/6-311+G(d,p)) are critical for:
Q. Recommended Workflow :
Optimize structure using Gaussian09 with B3LYP functional.
Validate with experimental crystallographic data (e.g., SHELXL-refined bond lengths) .
Advanced: What crystallographic strategies refine the structure of this compound?
Answer:
Use single-crystal X-ray diffraction with the SHELX suite:
- Data Collection : At 100 K to minimize thermal motion.
- Refinement :
- Validation : Check R-factor (<5%) and CCDC deposition (e.g., CIF file).
Example : A similar acetamide derivative refined with SHELXL showed C-C bond lengths of 1.48 Å (experimental) vs. 1.47 Å (DFT), validating computational models .
Advanced: How can researchers assess the biological activity of this compound?
Answer:
In Vitro Assays :
- Kinase Inhibition : Use fluorescence polarization assays (e.g., Rho kinase inhibition, as seen in verosudil analogs ).
- Anti-inflammatory Activity : Measure COX-2 inhibition via ELISA (IC₅₀ values for thiophene-acetamides range from 10–50 µM) .
In Silico Methods : - Molecular Docking : AutoDock Vina to simulate binding to target proteins (e.g., COX-2 or ROCK1).
- ADMET Prediction : SwissADME for bioavailability and toxicity profiles .
Critical Consideration : Compare results with control compounds (e.g., celecoxib for COX-2) to contextualize potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
